N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Description

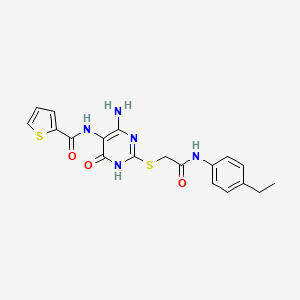

This compound belongs to the thieno-pyrimidinone class, characterized by a dihydropyrimidinone core fused with a thiophene ring. Key structural features include:

- A 4-aminopyrimidin-6-one moiety, which is critical for hydrogen bonding interactions.

- A thioether linkage (-S-) connecting the pyrimidinone ring to a 2-((4-ethylphenyl)amino)-2-oxoethyl group.

- A thiophene-2-carboxamide substituent at position 5, contributing to π-stacking and solubility properties.

Synthetic routes for analogous compounds (e.g., 4-aminothiophene derivatives) involve cyclization of precursors like N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with halogenated reagents, as seen in . The ethylphenyl group in this compound may enhance lipophilicity compared to halogenated analogs .

Properties

IUPAC Name |

N-[4-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S2/c1-2-11-5-7-12(8-6-11)21-14(25)10-29-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-9-28-13/h3-9H,2,10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZDQBLKJYKBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, including antibacterial, antitumor, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiophene moiety linked to a pyrimidine structure, which is known for its diverse biological activities. The presence of functional groups such as amino and carboxamide enhances its reactivity and potential interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrimidine have been shown to possess substantial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain compounds within this class demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 4a | Antitubercular | 50 |

| 5a | Antibacterial | 25 |

| 5b | Antibacterial | 30 |

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Similar pyrimidine derivatives have been investigated for their ability to induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs). The inhibition of CDK activity is crucial in cancer therapy as it can halt cell cycle progression in malignant cells .

The proposed mechanism of action for compounds like N-(4-amino...) involves the disruption of cellular processes through interaction with specific enzymes or receptors. For example, the inhibition of CDK activity leads to cell cycle arrest and subsequent apoptosis in cancer cells . Additionally, the compound may exert its antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.

Case Studies

- Antibacterial Screening : A systematic evaluation of various derivatives showed that modifications on the aromatic rings significantly impacted antibacterial potency. Compounds lacking sulfonic acid groups exhibited better activity than their sulfonated counterparts .

- Antitumor Evaluation : In vitro studies on breast cancer cell lines demonstrated that compounds similar to N-(4-amino...) could induce apoptosis through CDK inhibition, suggesting a promising avenue for further research into their therapeutic applications .

Comparison with Similar Compounds

Core Structural Variations

The dihydropyrimidinone-thiophene scaffold is shared among analogs, but substituent variations significantly influence properties:

Physicochemical Properties

- Lipophilicity : The 4-ethylphenyl group in the target compound increases logP compared to chlorophenyl (–9) but reduces it relative to trifluoromethyl analogs.

- Solubility : Thiophene-2-carboxamide may confer moderate aqueous solubility, whereas 3,4-dimethoxybenzamide () enhances it due to polar methoxy groups .

- Molecular Weight : The target compound (estimated MW ~470–490 g/mol) aligns with analogs in –9, ensuring compliance with drug-likeness criteria.

Research Findings and Data Tables

Q & A

Q. What are the recommended synthetic routes for N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide, and how should intermediates be characterized?

- Methodological Answer : The synthesis typically involves coupling thiophene-2-carboxamide derivatives with functionalized pyrimidine intermediates. A multistep approach includes:

- Step 1 : Preparation of the pyrimidine core via cyclization of thiourea derivatives with β-keto esters under acidic conditions .

- Step 2 : Thioether linkage formation using 2-((4-ethylphenyl)amino)-2-oxoethyl thiol, employing Mitsunobu or nucleophilic substitution conditions .

- Characterization : Intermediates require / NMR for structural confirmation (e.g., aromatic protons at δ 7.60–7.40 ppm, methyl groups at δ 2.95 ppm) and HRMS for molecular weight validation .

Q. How can researchers validate the purity and stability of this compound under experimental storage conditions?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95%.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Key degradation pathways include hydrolysis of the thioether bond or oxidation of the pyrimidine ring .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors.

- Cytotoxicity : Screen against human cell lines (e.g., HEK293, HeLa) using MTT assays, noting IC values.

- Structural analogs (e.g., 3,4-dimethoxybenzamide derivatives) show activity against kinase targets, suggesting similar testing frameworks .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues.

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glutathione adducts from thioether oxidation) that may reduce efficacy .

- Species-Specific Differences : Compare cytochrome P450 metabolism across species (e.g., human vs. murine liver microsomes) .

Q. What experimental design strategies optimize the synthesis yield while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading.

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by precise control of residence time and mixing .

- Byproduct Analysis : Use -NMR (if fluorinated analogs are present) or IR spectroscopy to track undesired intermediates .

Q. How can computational methods predict aldehyde oxidase (AO) metabolism risks for this compound?

- Methodological Answer :

- Docking Studies : Model interactions with AO’s active site (PDB ID 4UHW) to identify labile motifs (e.g., pyrimidine rings).

- QSAR Models : Use descriptors like topological polar surface area (TPSA) and logP to predict AO-mediated oxidation.

- Validation : Compare in silico predictions with in vitro AO inhibition assays using human liver cytosol .

Q. What strategies address solubility limitations in aqueous buffers for pharmacological testing?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (<10% v/v) to enhance solubility without cytotoxicity.

- Salt Formation : Synthesize hydrochloride or sodium salts via acid/base titration.

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for sustained release .

Data Analysis & Reproducibility

Q. How should researchers handle discrepancies in NMR spectral data between batches?

- Methodological Answer :

- Batch Comparison : Ensure identical deuterated solvents (e.g., CDCl vs. DMSO-d) and probe temperatures.

- Impurity Tracking : Assign minor peaks (e.g., δ 1.68–2.05 ppm for alkyl chain conformers) and quantify via integration .

- Crystallography : Confirm absolute configuration via X-ray diffraction if stereocenters are present .

Q. What statistical approaches validate dose-response relationships in target engagement assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.

- Bootstrap Analysis : Generate 95% confidence intervals for IC/EC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.